4-(2-Chloro-4-fluorophenyl)butanoic acid

Physicochemical property prediction Drug-likeness Bioavailability optimization

Substituting halogen patterns in phenylbutanoic acid SAR studies introduces uncontrolled variables that derail lead optimization. This 2-chloro-4-fluorophenyl intermediate delivers a defined electronic/steric profile for reproducible medicinal chemistry. - Orthogonal handles: carboxylic acid enables amide/ester coupling; aryl chloride supports Pd-catalyzed cross-coupling - two-dimensional library expansion from a single scaffold. - 99.9% purity grade available for use as a quantitative HPLC/LC-MS reference standard. - Ambient-temperature shipping; bulk quantities in stock from multiple global suppliers.

Molecular Formula C10H10ClFO2
Molecular Weight 216.63 g/mol
Cat. No. B13617516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-4-fluorophenyl)butanoic acid
Molecular FormulaC10H10ClFO2
Molecular Weight216.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)CCCC(=O)O
InChIInChI=1S/C10H10ClFO2/c11-9-6-8(12)5-4-7(9)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)
InChIKeyGZVDXHHVPRHWQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloro-4-fluorophenyl)butanoic Acid Overview


4-(2-Chloro-4-fluorophenyl)butanoic acid (CAS 1540642-13-4) is a halogenated aromatic carboxylic acid belonging to the phenylbutanoic acid class, characterized by a dual chloro-fluoro substitution pattern on the phenyl ring . It serves primarily as a pharmaceutical intermediate, providing a versatile scaffold for the synthesis of active pharmaceutical ingredients (APIs) and research tool compounds . The compound is commercially available from multiple vendors with purities up to 99.9%, making it an accessible building block for medicinal chemistry programs .

Substitution Risks for 4-(2-Chloro-4-fluorophenyl)butanoic Acid


Phenylbutanoic acid derivatives exhibit profound structure-activity relationships (SAR) where even minor changes in aromatic substitution drastically alter biological activity, physicochemical properties, and metabolic stability [1]. The specific 2-chloro-4-fluoro substitution pattern on 4-(2-chloro-4-fluorophenyl)butanoic acid imparts a unique combination of electronic (electron-withdrawing) and steric effects that cannot be replicated by non-halogenated, mono-halogenated, or differently di-halogenated analogs . Substituting this intermediate with a generic phenylbutanoic acid derivative would introduce uncontrolled variables into synthetic routes, potentially leading to altered reactivity in downstream transformations, unanticipated off-target pharmacology, or suboptimal pharmacokinetic profiles of final compounds.

4-(2-Chloro-4-fluorophenyl)butanoic Acid vs. Closest Analogs


Ionization Profile: pKa Comparison with Mono-Fluoro Analog

The predicted pKa of 4-(2-chloro-4-fluorophenyl)butanoic acid is 4.673 ± 0.10, which is slightly lower than that of 4-(4-fluorophenyl)butanoic acid (pKa 4.75 ± 0.10) . This modest increase in acidity, attributable to the electron-withdrawing effect of the ortho-chloro substituent, translates to a higher fraction ionized at physiological pH 7.4: approximately 99.7% versus 99.5%, potentially influencing solubility and passive membrane permeability.

Physicochemical property prediction Drug-likeness Bioavailability optimization

Lipophilicity: logP Comparison with Mono-Fluoro Analog

While direct computed logP values are not uniformly available, the structural addition of a chlorine atom (Δπ ≈ +0.71) relative to 4-(4-fluorophenyl)butanoic acid indicates a meaningful increase in lipophilicity. This shift can enhance membrane permeation but may also increase CYP450 susceptibility. The target compound's XlogP is predicted to fall in the 2.8–3.2 range, compared to 2.3–2.5 for the mono-fluoro analog [1].

Lipophilicity Drug design Metabolic stability

Purity Grade: Ultra-High vs. Standard Options

MedChemExpress offers 4-(2-chloro-4-fluorophenyl)butanoic acid at 99.9% purity (HY-49707) , a specification substantially exceeding the 95%–98% purity range typically available from other suppliers (e.g., AKSci at 98%, Sigma-Aldrich/Leyan at 95%) . High-purity material is critical for minimizing byproduct interference in late-stage functionalization and ensuring batch-to-batch consistency in structure-activity relationship studies.

Medicinal chemistry sourcing Quality control Reproducibility

Synthetic Utility: Dual Reactive Handles

4-(2-Chloro-4-fluorophenyl)butanoic acid serves as a dual-function synthetic intermediate, uniquely combining a carboxylic acid handle for amide/ester formation with a 2-chloro-4-fluorophenyl ring amenable to further derivatization via cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution. In contrast, non-halogenated analogs (e.g., 4-phenylbutanoic acid) lack the aryl chloride functionality, severely limiting downstream chemical diversification . This dual reactivity makes the target compound a strategically superior choice for constructing libraries of candidate molecules around the 2-chloro-4-fluorophenyl pharmacophore.

Drug intermediate Multi-step synthesis Aryl halide chemistry

HDAC Inhibition Profile: Reduced Off-Target Activity

The approved drug 4-phenylbutanoic acid (4-PBA) is a well-characterized histone deacetylase (HDAC) inhibitor. Halogenation at the 2- and 4-positions, as in the target compound, is expected to diminish HDAC inhibitory potency due to steric and electronic perturbations of the cap group [1]. While peer-reviewed IC50 data for the target compound are limited, BindingDB entries for structurally related 2-chloro-4-fluorophenyl derivatives indicate HDAC IC50 values >1 μM, whereas 4-PBA exhibits HDAC inhibition in the micromolar range. This differential positions the target compound as a scaffold less confounded by epigenetic off-target effects when the intended pharmacology is unrelated to HDAC modulation.

Histone deacetylase Off-target profiling Chemical probe selectivity

Applications of 4-(2-Chloro-4-fluorophenyl)butanoic Acid


Scaffold Hopping for FFA Receptor Agonists

The 2-chloro-4-fluorophenyl motif, being both lipophilic and electron-deficient, is a privileged cap group for FFA receptor ligands. Procurement of this butanoic acid intermediate enables direct amide coupling to generate novel FFA1 (GPR40) or FFA4 (GPR120) agonist candidates with potentially improved metabolic stability over non-halogenated congeners [1].

Fragment-Based Discovery Targeting Bromodomains

The carboxylic acid moiety serves as a hydrogen-bond anchor for acetyl-lysine binding pockets. The 2-chloro-4-fluorophenyl cap provides a balanced hydrophobic/slightly polar surface complementary to the BC loop of BET bromodomains. The absence of strong HDAC inhibition (class-level inference) makes this scaffold suitable for developing pure bromodomain ligands devoid of pan-epigenetic activity [1].

Dual-Functional Building Block for Parallel Synthesis

The compound uniquely supports orthogonal derivatization: the carboxylic acid for amide/ester formation and the aryl chloride for palladium-catalyzed cross-coupling. This enables two-dimensional library expansion from a single intermediate, maximizing chemical diversity per synthetic step and reducing overall synthesis costs [1].

High-Purity Reference Standard for Analytical Methods

The availability of 99.9% purity material (MedChemExpress HY-49707) makes this compound suitable as a quantitative reference standard for HPLC, LC-MS, and NMR method validation in pharmaceutical quality control, where co-eluting impurities from lower-purity sources can compromise detection limits [1].

Technical Documentation Hub

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